
Ergotaman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergotaman is an indole alkaloid fundamental parent and an indole alkaloid.
科学研究应用
Pharmacological Properties
Ergotamine is primarily known for its use in treating migraines and managing post-partum hemorrhage. Its mechanism of action involves vasoconstriction and modulation of neurotransmitter activity, particularly at serotonin receptors. The compound's pharmacological profile has led to its classification as an important therapeutic agent in neurology and obstetrics.
Key Pharmacological Effects:
- Migraine Treatment : Ergotamine has been utilized for over 50 years to alleviate severe migraine attacks by inducing vasoconstriction in cranial blood vessels.
- Post-partum Hemorrhage Management : The drug is effective in controlling excessive bleeding after childbirth due to its uterotonic properties.
Neuropharmacological Research
Recent studies have focused on the neuropharmacological effects of ergotamine, particularly its interaction with N-Methyl-D-Aspartate receptors (NMDARs). Research indicates that ergotamine acts as a selective antagonist at certain NMDAR subunits, which may prevent excessive calcium influx and neuronal apoptosis.
Findings from Neuropharmacological Studies:
- Inhibition of NMDAR Activity : Ergotamine inhibits glutamate-evoked currents in NMDARs, suggesting a protective role against excitotoxicity associated with neurodegenerative conditions .
- Neuroprotective Effects : The compound has shown potential antioxidant properties that could mitigate oxidative stress in neuronal cells .
Metabolomic Studies
Metabolomic profiling has revealed significant insights into the effects of ergotamine on brain function. Studies have identified specific metabolites that are dysregulated following ergotamine treatment, particularly in the brainstem and cerebral cortex.
Key Metabolomic Insights:
- Dysregulation of Neurotransmitters : Changes in levels of epinephrine and 2-arachidonylglycerol were noted, indicating potential alterations in mood and cognitive functions .
- Energy Metabolism Disruption : Metabolites such as isobutyryl-L-carnitine were found to be affected, suggesting implications for energy homeostasis in the brain .
Blood-Brain Barrier Penetration
Research has demonstrated that ergotamine can effectively cross the blood-brain barrier. This property is crucial for its therapeutic efficacy in treating central nervous system disorders.
Study Highlights:
- In Vitro Studies : Experiments using primary porcine brain endothelial cells showed that ergotamine penetrates the blood-brain barrier rapidly, confirming its potential for central nervous system applications .
Case Studies and Clinical Applications
Clinical studies have reinforced the efficacy of ergotamine in treating migraines and managing post-partum hemorrhage. The following table summarizes notable case studies:
常见问题
Basic Research Questions
Q. What is the molecular structure of Ergotaman and its derivatives, and how does structural variation impact pharmacological activity?
- Methodological Answer : this compound derivatives, such as bromocriptine mesilate (C₃₂H₄₀BrN₅O₅·CH₄O₃S), are characterized by a tetracyclic ergoline backbone with substitutions at positions 2', 5', and 12'. Structural modifications (e.g., bromination, hydroxylation) alter receptor binding affinity. For example, bromocriptine’s 2-bromo substitution enhances dopamine receptor selectivity . To validate structural assignments, use NMR (¹H/¹³C) and X-ray crystallography, cross-referenced with mass spectrometry (HRMS) for molecular weight confirmation .
Q. What experimental methods are used to synthesize this compound derivatives, and what are common yield-limiting factors?
- Methodological Answer : Synthesis typically involves ergot alkaloid precursors (e.g., lysergic acid) subjected to alkylation, bromination, or sulfonation. For bromocriptine mesilate, bromination at position 2 is achieved using N-bromosuccinimide in dichloromethane, followed by mesylation. Yield limitations arise from steric hindrance during substitution and side reactions (e.g., over-oxidation). Optimize solvent systems (e.g., acetic acid for solubility) and use catalysts like pyridine to mitigate acid degradation .
Q. How does this compound interact with biological systems, particularly dopamine and serotonin receptors?
- Methodological Answer : this compound derivatives act as partial agonists/antagonists at D₂ dopamine and 5-HT₂A serotonin receptors. Use in vitro radioligand binding assays (e.g., [³H]-spiperone displacement for D₂ affinity) and functional assays (cAMP modulation) to quantify activity. Cross-validate with in vivo models (e.g., prolactin suppression in rodents). Note that structural differences (e.g., bromocriptine vs. alpha-ergocryptine) lead to divergent receptor selectivity profiles .
Advanced Research Questions
Q. How can researchers optimize this compound derivative synthesis for scalability while maintaining stereochemical purity?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For stereochemical control, use chiral HPLC to monitor enantiomeric excess during alkylation steps. Consider green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction time and byproducts. Validate scalability via pilot-scale batches (≥100g) with consistent NMR and XRD profiles .
Q. What analytical techniques are most effective for resolving contradictions in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Contradictions in bioavailability or half-life data often stem from assay variability (e.g., ELISA vs. LC-MS/MS for plasma quantification). Standardize protocols using LC-MS/MS with deuterated internal standards (e.g., bromocriptine-d₄). For tissue distribution studies, employ autoradiography with [¹⁴C]-labeled compounds. Use meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies across datasets .
Q. How should researchers design experiments to test hypotheses about this compound’s off-target effects in neurological models?
- Methodological Answer : Adopt a multi-omics approach:
- Transcriptomics : RNA-seq of treated neuronal cultures to identify dysregulated pathways (e.g., oxidative stress markers).
- Proteomics : SILAC labeling to quantify protein expression changes in synaptic vesicles.
- Functional Assays : Patch-clamp electrophysiology to assess ion channel modulation.
Ensure statistical power via sample size calculations (G*Power) and control for batch effects .
属性
CAS 编号 |
34612-42-5 |
---|---|
分子式 |
C25H33N5O |
分子量 |
419.6 g/mol |
IUPAC 名称 |
(1S,2S,4R)-N-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-amine |
InChI |
InChI=1S/C25H33N5O/c1-28-14-16(10-19-18-4-2-5-20-24(18)17(13-26-20)11-22(19)28)12-27-23-15-30-9-8-29-7-3-6-21(29)25(30)31-23/h2,4-5,10,13,16,21-23,25-27H,3,6-9,11-12,14-15H2,1H3/t16-,21-,22+,23+,25-/m0/s1 |
InChI 键 |
UDPQLCFGLBGHDF-IZKMSSHQSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |
手性 SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN[C@H]5CN6CCN7CCC[C@H]7[C@@H]6O5 |
规范 SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CNC5CN6CCN7CCCC7C6O5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。